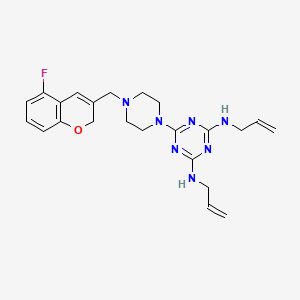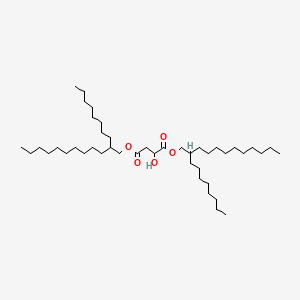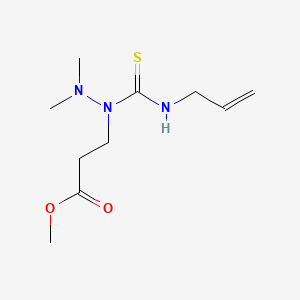
(4S)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound containing a thiazolidine ring with a nitroso group at the 3-position and a carboxylic acid group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of thiazolidine derivatives with nitrosating agents under controlled conditions. One common method includes the use of sodium nitrite in the presence of an acid to introduce the nitroso group. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of (4S)-3-Nitro-1,3-thiazolidine-4-carboxylic acid.
Reduction: Formation of (4S)-3-Amino-1,3-thiazolidine-4-carboxylic acid.
Substitution: Formation of various substituted thiazolidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4S)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (4S)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid involves its interaction with biological molecules through its nitroso and carboxylic acid groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-4-carboxylic acid: Lacks the nitroso group, making it less reactive in certain chemical reactions.
3-Nitroso-1,3-thiazolidine: Lacks the carboxylic acid group, affecting its solubility and reactivity.
1,3-Thiazolidine-4-carboxylic acid derivatives: Various derivatives with different substituents at the 3-position.
Uniqueness
(4S)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both the nitroso and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
98453-78-2 |
|---|---|
Molekularformel |
C4H6N2O3S |
Molekulargewicht |
162.17 g/mol |
IUPAC-Name |
(4S)-3-nitroso-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C4H6N2O3S/c7-4(8)3-1-10-2-6(3)5-9/h3H,1-2H2,(H,7,8)/t3-/m1/s1 |
InChI-Schlüssel |
LGLMHMRNPVACGS-GSVOUGTGSA-N |
Isomerische SMILES |
C1[C@@H](N(CS1)N=O)C(=O)O |
Kanonische SMILES |
C1C(N(CS1)N=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


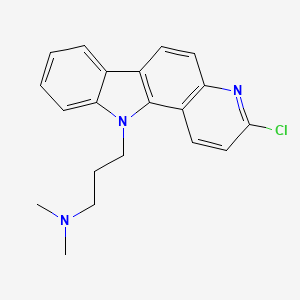
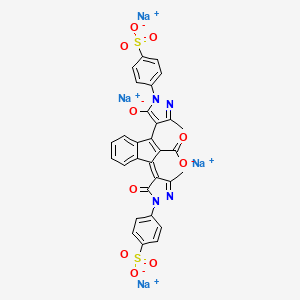
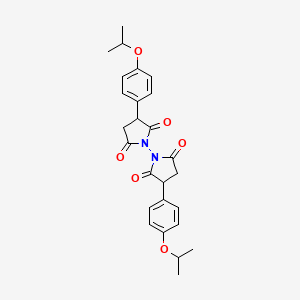


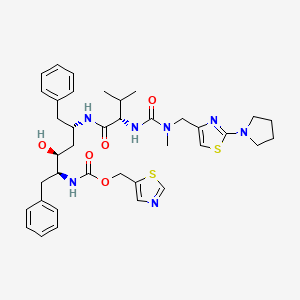
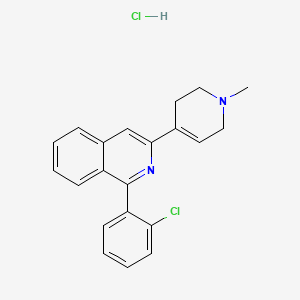

![5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12764897.png)

